molecular formula C16H14O5 B7962471 Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate

Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7962471
M. Wt: 286.28 g/mol
InChI Key: BCNDFAVYMUCFIL-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate: is an organic compound belonging to the class of benzoates. It is characterized by the presence of a benzoic acid ester where the benzene ring is ortho-substituted with a hydroxy group and para-substituted with a methoxycarbonyl group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate can undergo oxidation to form corresponding quinones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate: Similar structure but lacks the methoxycarbonyl group.

    Methyl 4-hydroxybenzoate: Similar structure but the hydroxy group is para-substituted.

    Methyl 2-methoxybenzoate: Similar structure but lacks the hydroxy group.

Uniqueness: Methyl 2-hydroxy-4-[4-(methoxycarbonyl)phenyl]benzoate is unique due to the presence of both hydroxy and methoxycarbonyl groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.

Properties

IUPAC Name

methyl 2-hydroxy-4-(4-methoxycarbonylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-13(14(17)9-12)16(19)21-2/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCNDFAVYMUCFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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